Cas no 2228668-18-4 (tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate)

Tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate is a specialized organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butyl carbamate group and a chloroacetyl moiety, which enhance its reactivity in nucleophilic substitution and coupling reactions. The methoxy substituent on the phenyl ring further contributes to its versatility in fine chemical applications. This compound is valued for its stability under standard conditions and its ability to serve as a precursor for more complex molecules. It is commonly employed in research and development settings, particularly in the synthesis of bioactive compounds and tailored molecular architectures.
tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate structure
2228668-18-4 structure
Product Name:tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate
CAS No:2228668-18-4
MF:C14H18ClNO4
MW:299.750023365021
CID:6249910
PubChem ID:165620015
Update Time:2025-05-20

tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate
    • tert-butyl N-[4-(2-chloroacetyl)-2-methoxyphenyl]carbamate
    • 2228668-18-4
    • EN300-1902236
    • Inchi: 1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-10-6-5-9(11(17)8-15)7-12(10)19-4/h5-7H,8H2,1-4H3,(H,16,18)
    • InChI Key: LDBNJUXPOMYXLV-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=C(C=1)OC)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 299.0924357g/mol
  • Monoisotopic Mass: 299.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 64.6Ų

tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate

Introduction to Tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate (CAS No. 2228668-18-4)

Tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate, with the chemical formula C₁₃H₁₃ClN₂O₄, is a compound of significant interest in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2228668-18-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of a tert-butyl group, a chloroacetyl moiety, and a methoxyphenyl ring, contribute to its unique chemical properties and reactivity.

The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the molecule and can influence its pharmacokinetic profile. The chloroacetyl moiety is a key functional group that can participate in various chemical reactions, including acylation and amidation processes, which are crucial in drug design. The methoxyphenyl ring, on the other hand, introduces electronic and steric effects that can modulate the compound's interactions with biological targets.

In recent years, there has been growing interest in the development of carbamate-based compounds due to their diverse biological activities. Carbamates have been explored as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The compound tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate is no exception and has been studied for its potential role in various pharmacological applications.

One of the most compelling aspects of this compound is its potential use as a building block in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility is particularly valuable in drug discovery efforts, where the ability to modify a lead compound can significantly impact its efficacy and safety profile.

Recent research has highlighted the importance of carbamate derivatives in addressing various therapeutic challenges. For instance, studies have shown that carbamates can exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses. The compound tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate has been investigated for its potential to modulate these pathways, offering a promising avenue for developing novel anti-inflammatory agents.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, has been crucial in achieving the desired product quality. These methods not only improve efficiency but also minimize waste, aligning with the principles of green chemistry.

In addition to its pharmaceutical applications, this compound has shown promise in other areas. For example, it has been explored as a precursor in the synthesis of advanced materials with unique properties. The combination of electronic and steric effects inherent in its structure makes it a versatile candidate for developing materials with enhanced functionality.

The biological activity of tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate has been further studied through computational modeling and experimental assays. These approaches have provided valuable insights into how the molecule interacts with biological targets at the molecular level. Understanding these interactions is crucial for optimizing drug design and improving therapeutic outcomes.

The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound CAS No. 2228668-18-4 serves as an excellent example of how structural modifications can lead to novel therapeutics. By leveraging cutting-edge synthetic methods and biophysical techniques, researchers are able to uncover new opportunities for drug discovery.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. As our understanding of biological systems continues to grow, so too will our ability to design molecules that address unmet medical needs.

In conclusion, tert-butyl N-4-(2-chloroacetyl)-2-methoxyphenylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and material science applications. With continued research and development, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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